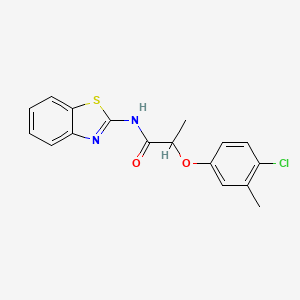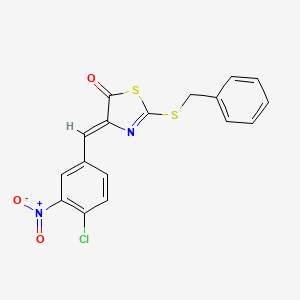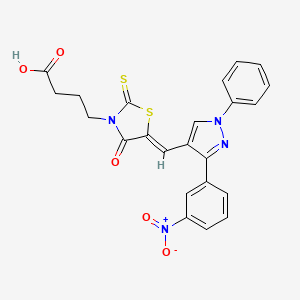![molecular formula C16H11BrN2O4 B4582496 5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-3-(4-BROMOPHENYL)-1,2,4-OXADIAZOLE](/img/structure/B4582496.png)
5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-3-(4-BROMOPHENYL)-1,2,4-OXADIAZOLE
概要
説明
5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-3-(4-BROMOPHENYL)-1,2,4-OXADIAZOLE is a complex organic compound that features a benzodioxole moiety, a bromophenyl group, and an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-3-(4-BROMOPHENYL)-1,2,4-OXADIAZOLE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used, resulting in derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-3-(4-BROMOPHENYL)-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as the inhibition of cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
Compared to these similar compounds, 5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-3-(4-BROMOPHENYL)-1,2,4-OXADIAZOLE stands out due to the presence of the oxadiazole ring and the bromophenyl group. These features confer unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
5-(1,3-benzodioxol-5-yloxymethyl)-3-(4-bromophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O4/c17-11-3-1-10(2-4-11)16-18-15(23-19-16)8-20-12-5-6-13-14(7-12)22-9-21-13/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKSGMABJPBEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,6-dimethoxy-4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate](/img/structure/B4582418.png)

![Methyl 4-cyano-3-methyl-5-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)thiophene-2-carboxylate](/img/structure/B4582429.png)
![4-[(3,5-dimethylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4582446.png)
![2-[4-[[(E)-3-(2,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine](/img/structure/B4582452.png)
![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4582453.png)

![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B4582469.png)
![2,2-dibromo-N'-[(1E)-1-(2,4-dimethylphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4582474.png)
![6-ethyl-3-(5-hydroxy-2-methylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4582481.png)
![2-(3-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4582485.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B4582504.png)

![ethyl 4-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4582510.png)
